molecular formula C14H13N2+ B13814706 2-Amino-10-methylacridinium CAS No. 23045-44-5

2-Amino-10-methylacridinium

Katalognummer: B13814706
CAS-Nummer: 23045-44-5
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: RXELMKZNPCBWLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, photochemistry, and materials science. The presence of an amino group at the 2-position and a methyl group at the 10-position of the acridine ring imparts unique chemical and physical properties to this compound, making it a compound of significant interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-10-methylacridinium typically involves the introduction of the amino and methyl groups onto the acridine ring. One common method is the reaction of 10-methylacridinium salts with ammonia or primary amines under controlled conditions. The reaction can be catalyzed by various agents, including acids or bases, depending on the desired reaction pathway .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties.

Eigenschaften

CAS-Nummer

23045-44-5

Molekularformel

C14H13N2+

Molekulargewicht

209.27 g/mol

IUPAC-Name

10-methylacridin-10-ium-2-amine

InChI

InChI=1S/C14H13N2/c1-16-13-5-3-2-4-10(13)8-11-9-12(15)6-7-14(11)16/h2-9H,15H2,1H3/q+1

InChI-Schlüssel

RXELMKZNPCBWLG-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=C2C=CC(=CC2=CC3=CC=CC=C31)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.